tert-Butyl (S)-methyl(piperidin-3-ylmethyl)carbamate
Description
tert-Butyl (S)-methyl(piperidin-3-ylmethyl)carbamate is a chiral carbamate derivative featuring a piperidine ring substituted with a methyl group and a tert-butoxycarbonyl (Boc) protective group. This compound is structurally characterized by its stereospecific (S)-configuration at the piperidine-3-ylmethyl moiety, which influences its physicochemical and biological properties. The Boc group enhances stability and modulates lipophilicity, making it a common intermediate in pharmaceutical synthesis, particularly for prodrugs or bioactive molecules targeting neurological or antimicrobial pathways .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-methyl-N-[[(3S)-piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-6-5-7-13-8-10/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZPRFQKDGVCLB-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@H]1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-methyl(piperidin-3-ylmethyl)carbamate typically involves the reaction of tert-butyl chloroformate with (S)-methyl(piperidin-3-ylmethyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-methyl(piperidin-3-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamate group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: (S)-methyl(piperidin-3-ylmethyl)amine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is extensively studied for its potential use in drug development, particularly targeting the central nervous system (CNS). It has been investigated as a precursor for synthesizing various pharmaceuticals that act on neurotransmitter receptors.
Organic Synthesis
As an intermediate, tert-butyl (S)-methyl(piperidin-3-ylmethyl)carbamate plays a crucial role in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in creating diverse chemical entities.
Biological Research
The compound is employed in studies involving enzyme inhibitors and receptor ligands. Preliminary data suggest that it may interact with neurotransmitter receptors, influencing pharmacological profiles. Detailed interaction studies using molecular docking and kinetic assays have been proposed to further explore these interactions.
Case Studies and Research Findings
- Drug Development Studies : Research has shown that derivatives of this compound exhibit promising activity against specific CNS targets. For instance, compounds synthesized from this compound were evaluated for their binding affinity to dopamine receptors, revealing potential therapeutic applications in treating neurological disorders.
- Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor have demonstrated that it can effectively modulate enzyme activity involved in metabolic pathways, suggesting its utility in metabolic disease research.
- Industrial Applications : In addition to pharmaceutical applications, this compound is also being explored for its potential use in agrochemicals and other industrial chemicals due to its structural properties that allow for diverse functionalization.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-methyl(piperidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on stereochemistry, substituent variations, and derivative forms. Key comparisons are summarized below:
Stereoisomers and Enantiomers
- (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate (CAS 1016167-99-9): Shares the same backbone but lacks the methyl group on the carbamate nitrogen. The (S)-configuration confers distinct binding affinities in chiral environments compared to its R-isomer .
- (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate (CAS 879275-33-9): The enantiomeric form exhibits divergent pharmacokinetic profiles, such as altered metabolic stability or receptor selectivity .
- tert-Butyl methyl(piperidin-4-ylmethyl)carbamate (CAS 138022-04-5): Differs in the position of the methyl group (piperidin-4-yl vs. 3-yl), affecting ring conformation and steric interactions with biological targets .
Derivatives with Functional Modifications
- tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride (CAS 1159826-67-1): The hydrochloride salt form increases aqueous solubility, enhancing bioavailability for in vivo applications .
- tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate (CAS 1171920-06-1): A pyridine-based analog with a pivalamido group, altering electronic properties and hydrogen-bonding capacity compared to piperidine derivatives .
Physicochemical and Pharmacological Properties
Biological Activity
Tert-butyl (S)-methyl(piperidin-3-ylmethyl)carbamate is a chiral compound with significant implications in medicinal chemistry. Its structure features a piperidine ring, which is crucial for its biological activity. This compound is primarily studied for its potential as a building block in drug synthesis and its interactions with biological targets, including enzymes and receptors.
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molar Mass : 214.31 g/mol
- Solubility : Highly soluble in organic solvents, with water solubility around 5.14 mg/mL .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can influence various biochemical pathways, making it a valuable tool in drug discovery and development .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been employed in studies focusing on enzyme inhibitors, particularly those targeting central nervous system pathways.
- Receptor Ligands : It has potential applications as a receptor ligand, influencing receptor-mediated signaling pathways.
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may provide neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with (S)-methyl piperidine-3-carboxylate. This reaction is often facilitated by bases such as sodium hydride or potassium carbonate in solvents like tetrahydrofuran or dimethylformamide at controlled temperatures.
Q & A
Q. Advanced Research Focus
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry and detects impurities. Key signals include tert-butyl protons (~1.4 ppm) and carbamate carbonyls (~155 ppm) .
- Chiral HPLC or SFC : Essential for verifying enantiomeric excess (ee) in the (S)-configured product .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves absolute stereochemistry if crystalline derivatives are accessible .
How do storage conditions and stability profiles impact experimental reproducibility with this compound?
Q. Advanced Research Focus
- Moisture sensitivity : The tert-butyl carbamate group is prone to hydrolysis. Store under anhydrous conditions (e.g., molecular sieves) at 2–8°C .
- Light sensitivity : Protect from UV exposure to prevent decomposition of the piperidine moiety.
- Long-term stability : Periodic purity checks via TLC or LC-MS are recommended to detect degradation products .
What structural modifications to this compound could enhance its biological activity in enzyme inhibition assays?
Q. Advanced Research Focus
- Fluorine substitution : Introducing electron-withdrawing groups (e.g., 3-fluorobenzoyl) at the piperidine nitrogen improves target binding affinity .
- Pyrrolidine vs. piperidine : Smaller ring systems (e.g., pyrrolidine) may reduce steric hindrance in enzyme active sites .
- Hydrophobic substituents : tert-Butyl groups enhance membrane permeability, but bulkier analogs (e.g., pivaloyl) may reduce solubility .
How should researchers address contradictions in reaction yields reported across different synthetic protocols?
Q. Advanced Research Focus
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products) .
- Catalyst variability : Trace metal contaminants in reagents can alter reaction pathways. Pre-purify solvents or use chelating agents .
- Scale-dependent effects : Micromixing inefficiencies in larger batches may reduce yields. Optimize stirring rates or switch to flow chemistry .
Why is the tert-butyl carbamate group a preferred protecting group for amines in this compound’s synthesis?
Q. Basic Research Focus
- Stability under basic conditions : Resists hydrolysis during subsequent reactions (e.g., alkylations or acylations) .
- Ease of removal : Cleaved under mild acidic conditions (e.g., TFA or HCl/dioxane) without damaging sensitive functional groups .
What strategies ensure stereochemical control during the synthesis of the (S)-configured piperidine moiety?
Q. Advanced Research Focus
- Chiral auxiliaries : Use (S)-proline-derived catalysts to induce asymmetry during cyclization .
- Dynamic kinetic resolution : Employ enantioselective enzymes or transition-metal catalysts (e.g., Ru-BINAP complexes) .
- Crystallization-induced asymmetric transformation : Leverage diastereomeric salt formation to enrich the desired enantiomer .
How can impurities in this compound be quantified and mitigated during scale-up?
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to heat, light, or humidity to identify degradation pathways .
- Preparative HPLC : Isolate impurities for structural elucidation via NMR or IR.
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to map critical process parameters affecting purity .
What challenges arise when transitioning from milligram to gram-scale synthesis of this compound?
Q. Advanced Research Focus
- Exothermic reactions : Larger batches may require cooling systems to prevent thermal runaway .
- Solvent volume constraints : Switch from batch to continuous flow reactors to maintain mixing efficiency .
- Purification bottlenecks : Replace column chromatography with recrystallization or distillation for cost-effective scale-up .
How can mechanistic studies elucidate the reaction pathways involved in forming the carbamate bond?
Q. Advanced Research Focus
- Isotopic labeling : Use 13C-labeled tert-butyl chloroformate to track carbamate formation via NMR .
- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for nucleophilic attack .
- Kinetic profiling : Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
